2-{1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a chlorophenoxy group, and a cyclopropyl-substituted dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the piperidine derivative with 2-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine.
Cyclopropyl substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.
Formation of the dihydropyridazinone core: This final step involves the cyclization of the intermediate compound under controlled conditions, often using a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-{1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one: Unique due to its specific combination of functional groups.
Other piperidine derivatives: May lack the chlorophenoxy or cyclopropyl groups, leading to different properties and applications.
Dihydropyridazinone derivatives: May have different substituents, affecting their reactivity and biological activity.
Properties
IUPAC Name |
2-[1-[2-(2-chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-3-1-2-4-18(16)27-13-20(26)23-11-9-15(10-12-23)24-19(25)8-7-17(22-24)14-5-6-14/h1-4,7-8,14-15H,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWBJEPOWKLVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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